N-(3-bromophenyl)-4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromophenylamine with 2-chlorobenzaldehyde under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-BROMOPHENYL)-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE
- 3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE
- N-(3-BROMOPHENYL)-3-(2-CHLORO-3-METHOXYPHENYL)-2-PROPENAMIDE
Uniqueness
N-(3-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H15BrClN3O2 |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15BrClN3O2/c18-13-5-3-6-14(10-13)21-16(23)8-9-17(24)22-20-11-12-4-1-2-7-15(12)19/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
IKAFGBYAAHNIFH-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
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